trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with an imidazo[5,1-f][1,2,4]triazinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[5,1-f][1,2,4]triazinyl core, followed by bromination and subsequent amination to introduce the amino group. The final step involves the coupling of this intermediate with a cyclohexanecarboxylic acid derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: De-brominated analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,4r)-4-(4-amino-5-chloroimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
- (1R,4r)-4-(4-amino-5-fluoroimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid
Uniqueness
Compared to its analogs, (1R,4r)-4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexanecarboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins or enzymes.
Eigenschaften
Molekularformel |
C12H14BrN5O2 |
---|---|
Molekulargewicht |
340.18 g/mol |
IUPAC-Name |
4-(4-amino-5-bromoimidazo[5,1-f][1,2,4]triazin-7-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14BrN5O2/c13-9-8-10(14)15-5-16-18(8)11(17-9)6-1-3-7(4-2-6)12(19)20/h5-7H,1-4H2,(H,19,20)(H2,14,15,16) |
InChI-Schlüssel |
BHSFJMXEJHDTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1C2=NC(=C3N2N=CN=C3N)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.